molecular formula C12H14BrNO2 B2440253 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326910-24-0

7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Katalognummer B2440253
CAS-Nummer: 1326910-24-0
Molekulargewicht: 284.153
InChI-Schlüssel: JWNIVSQPGWMXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth and differentiation.

Wirkmechanismus

7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules and the activation of cell growth and survival pathways. 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a reversible inhibitor that competes with ATP for binding to EGFR, and its potency is dependent on the concentration of ATP in the cellular environment.
Biochemical and Physiological Effects:
7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to induce cell cycle arrest and apoptosis. 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, and to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been used to study the role of EGFR in various physiological processes, such as wound healing, tissue regeneration, and neural development.

Vorteile Und Einschränkungen Für Laborexperimente

7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a potent and selective inhibitor of EGFR that has been extensively characterized in vitro and in vivo. Its reversible binding to EGFR allows for the modulation of EGFR activity in a controlled manner, and its specificity for EGFR prevents off-target effects on other receptor tyrosine kinases. However, 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the use of 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in vivo requires careful consideration of its toxicity and potential side effects on normal tissue.

Zukünftige Richtungen

7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has potential applications in cancer therapy and other diseases that are associated with abnormal EGFR activity. Future research directions could focus on the development of more potent and selective EGFR inhibitors that have improved pharmacokinetic properties and reduced toxicity. In addition, the use of 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in combination with other targeted therapies or immunotherapy could enhance its effectiveness in cancer treatment. Finally, the identification of novel targets for 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and other EGFR inhibitors could lead to new therapeutic strategies for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the condensation of 2-amino-5-bromo-benzonitrile with 4-propylphenol in the presence of a base, followed by cyclization with phosgene. The final product is obtained by reacting the resulting chloroformate with ammonia. The synthesis of 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been widely used in scientific research as a tool to investigate the role of EGFR in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. 7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been used to study the mechanisms of EGFR activation and signaling, and to identify novel targets for cancer therapy.

Eigenschaften

IUPAC Name

7-bromo-4-propyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h3-4,6H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNIVSQPGWMXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-propyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.